2-{[1-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}-N'-[(E)-1-(2-THIENYL)ETHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
Preparation Methods
The synthesis of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[1-(2-thienyl)ethylidene]acetohydrazide involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[1-(2-thienyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[1-(2-thienyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity . The compound may also interfere with cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar compounds include:
- 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(2-methylphenyl)methylidene]acetohydrazide
- 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide
- N’-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[1-(2-thienyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activities and applications.
Properties
Molecular Formula |
C23H22N4OS2 |
---|---|
Molecular Weight |
434.6g/mol |
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C23H22N4OS2/c1-16-9-11-18(12-10-16)14-27-20-7-4-3-6-19(20)24-23(27)30-15-22(28)26-25-17(2)21-8-5-13-29-21/h3-13H,14-15H2,1-2H3,(H,26,28)/b25-17+ |
InChI Key |
XHJKOTAFGYWBAR-KOEQRZSOSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=C(C)C4=CC=CS4 |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C(\C)/C4=CC=CS4 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=C(C)C4=CC=CS4 |
Origin of Product |
United States |
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